molecular formula C22H21N5O2 B14106450 N-cyclopentyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

N-cyclopentyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

Cat. No.: B14106450
M. Wt: 387.4 g/mol
InChI Key: RAHVSXRMAINPKU-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl core, followed by the introduction of the naphthalen-1-yl and cyclopentyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step involves the acylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-cyclopentyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-2-thiophenecarboxamide
  • N-cyclopentyl-N-(2-methylphenyl)acetamide
  • N-cyclopentyl-2-(4-methoxyphenyl)acetamide

Uniqueness

N-cyclopentyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is unique due to its specific structural features, such as the presence of the naphthalen-1-yl group and the pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl core

Properties

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

N-cyclopentyl-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide

InChI

InChI=1S/C22H21N5O2/c28-21(24-16-8-2-3-9-16)13-26-22(29)20-12-19(25-27(20)14-23-26)18-11-5-7-15-6-1-4-10-17(15)18/h1,4-7,10-12,14,16H,2-3,8-9,13H2,(H,24,28)

InChI Key

RAHVSXRMAINPKU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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